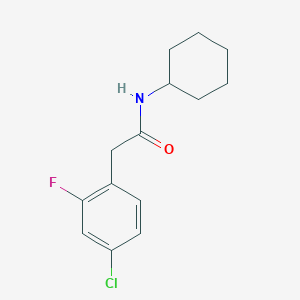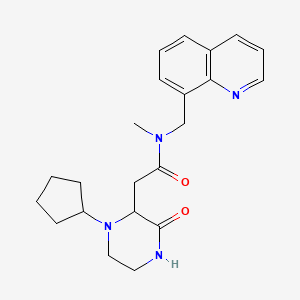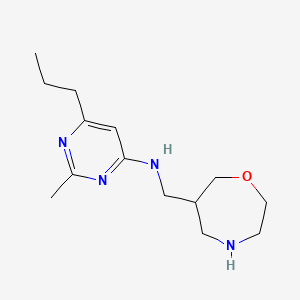![molecular formula C14H22N6O2S B5374210 4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide](/img/structure/B5374210.png)
4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide, also known as PIPES, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.
作用機序
4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide acts as a buffer by accepting or donating protons depending on the pH of the solution. It maintains a constant pH by minimizing the changes in proton concentration. This compound also has a low UV absorbance, making it suitable for experiments that require UV detection. It does not interfere with the activity of enzymes or proteins, making it an ideal buffer for various biochemical experiments.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biochemical and physiological processes. It does not interfere with the activity of enzymes or proteins and has no toxic effects on cells. It has been shown to have minimal effects on cell viability and proliferation. This compound has also been shown to have no significant effects on the immune system and does not induce inflammation or immune response.
実験室実験の利点と制限
The advantages of using 4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide as a buffer in lab experiments include its ability to maintain a constant pH, its low UV absorbance, and its minimal effects on biochemical and physiological processes. However, this compound has some limitations, such as its limited solubility in water and its tendency to form precipitates at high concentrations. It also has a narrow pH range, making it unsuitable for experiments that require a pH outside the range of 6.1-8.1.
将来の方向性
There are several future directions for the use of 4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide in scientific research. One direction is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another direction is the modification of this compound to improve its solubility and reduce its tendency to form precipitates. This compound can also be used in combination with other buffers to improve the stability and activity of enzymes and proteins. Finally, this compound can be used in in vivo experiments to study its effects on physiological processes and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a widely used buffer in scientific research that has minimal effects on biochemical and physiological processes. Its ability to maintain a constant pH and its low UV absorbance make it suitable for various biochemical experiments. However, it has some limitations, such as its limited solubility and narrow pH range. There are several future directions for the use of this compound in scientific research, including the development of new synthesis methods and the modification of this compound to improve its properties.
合成法
The synthesis of 4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide can be achieved using various methods. One of the commonly used methods involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, followed by reduction with sodium dithionite and sulfonation with sulfuric acid. Another method involves the reaction of 2-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine with isopropylamine and piperazine, followed by sulfonation with sulfuric acid. The synthesized this compound can be purified using various techniques, such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide has been widely used in scientific research as a buffer in various biochemical and physiological experiments. It is a zwitterionic buffer that has a pKa of 7.5, making it suitable for maintaining a constant pH in the range of 6.1-8.1. This compound has been used as a buffer in various experiments, such as protein crystallization, enzyme assays, and electrophoresis. It has also been used as a buffer in cell culture media and in vivo experiments.
特性
IUPAC Name |
4-(2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-10(2)12-9-14(20-13(16-12)8-11(3)17-20)18-4-6-19(7-5-18)23(15,21)22/h8-10H,4-7H2,1-3H3,(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBCHSXAEVVVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)S(=O)(=O)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methylpiperidin-4-yl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5374134.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B5374139.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5374168.png)
![3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-N-methyl-2-pyridinamine](/img/structure/B5374172.png)
![3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5374175.png)
![4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine](/img/structure/B5374178.png)

![methyl {3-(4-ethoxyphenyl)-5-[2-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5374199.png)
![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5374204.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5374207.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5,6-dimethyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5374217.png)
![3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5374224.png)